Cerlapirdin

Übersicht

Wissenschaftliche Forschungsanwendungen

Cerlapirdin wurde auf sein Potenzial zur Behandlung kognitiver Störungen untersucht, die mit der Alzheimer-Krankheit und Schizophrenie verbunden sind . Es hat sich in klinischen Studien vielversprechend gezeigt und eine Tendenz zur Wirksamkeit sowie ein gutes Nebenwirkungsprofil und kein Auftreten schwerwiegender unerwünschter Ereignisse gezeigt . Zusätzlich werden this compound und andere 5-Hydroxytryptamin-6-Rezeptor-Antagonisten auf ihre Rolle bei der Verbesserung der kognitiven Funktion und des Gedächtnisses untersucht .

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es als selektiver Antagonist des 5-Hydroxytryptamin-6-Rezeptors wirkt . Dieser Rezeptor ist an der Regulation der Neurotransmitterfreisetzung beteiligt, und seine Antagonisierung durch this compound führt zu erhöhten Spiegeln von Neurotransmittern wie Acetylcholin und Glutamat im Gehirn . Diese Neurotransmitter spielen eine entscheidende Rolle bei kognitiven Prozessen, und ihre erhöhten Spiegel werden vermutet, zu den kognitionsfördernden Wirkungen von this compound beizutragen .

Wirkmechanismus

Target of Action

Cerlapirdine, also known as SAM-531, is a selective, potent, full antagonist of the 5-hydroxytryptamine 6 (5-HT6) receptor . The 5-HT6 receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin. It is a G protein-coupled receptor (GPCR) that is coupled to Gs and mediates excitatory neurotransmission .

Mode of Action

As an antagonist of the 5-HT6 receptor, Cerlapirdine binds to these receptors and blocks their activation by serotonin . This blockage can lead to various downstream effects, depending on the specific cellular context .

Biochemical Pathways

Given its role as a 5-ht6 receptor antagonist, it is likely to affect serotonin signaling pathways .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of Cerlapirdine have been studied. After a single, oral 5 mg dose of Cerlapirdine, recovery of total 14C was almost complete, with feces being the major route of elimination of the administered dose, whereas urinary excretion played a lesser role . The extent of absorption was estimated to be at least 70% . Unchanged Cerlapirdine was the major drug-related component in circulation, representing 51% of total 14C exposure in plasma . One metabolite (M1, desmethylcerlapirdine) was detected in plasma, and represented 9

Biochemische Analyse

Biochemical Properties

Cerlapirdine interacts with the 5-HT6 receptor, acting as a full antagonist . This interaction with the 5-HT6 receptor is the primary biochemical reaction involving Cerlapirdine .

Cellular Effects

Cerlapirdine has been studied for its effects on cognitive disorders associated with Alzheimer’s disease and schizophrenia . As a 5-HT6 receptor antagonist, it may influence cell function by modulating serotonin signaling pathways .

Molecular Mechanism

The molecular mechanism of Cerlapirdine involves its action as a selective 5-HT6 receptor antagonist . By binding to the 5-HT6 receptor, it prevents the action of serotonin, thereby modulating the biochemical pathways regulated by this neurotransmitter .

Temporal Effects in Laboratory Settings

Studies have shown that Cerlapirdine has a good side effect profile and no incidence of serious adverse events .

Metabolic Pathways

Cerlapirdine undergoes metabolism in the human body, with one metabolite (desmethylcerlapirdine) detected in plasma . This metabolite is formed primarily by the enzymes CYP2C8 and CYP3A4 .

Transport and Distribution

The transport and distribution of Cerlapirdine within cells and tissues have not been extensively studied. It is known that after oral administration, Cerlapirdine is absorbed and distributed in the body, with feces being the major route of elimination .

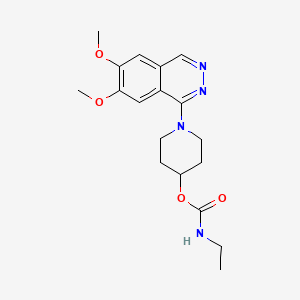

Vorbereitungsmethoden

The synthesis of cerlapirdine involves several stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity . Industrial production methods would likely involve scaling up these reactions under Good Manufacturing Practices (GMP) to ensure consistency and safety.

Analyse Chemischer Reaktionen

Cerlapirdin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: This compound kann zu this compound-N-oxid oxidiert werden.

Reduktion: Die Verbindung kann zu Desmethylthis compound reduziert werden.

Substitution: Die Sulfonylgruppe kann unter geeigneten Bedingungen an Substitutionsreaktionen teilnehmen.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind this compound-N-oxid und Desmethylthis compound .

Vergleich Mit ähnlichen Verbindungen

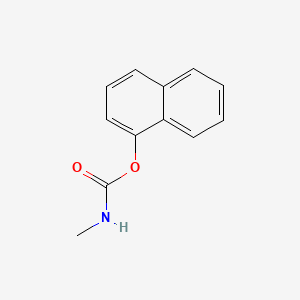

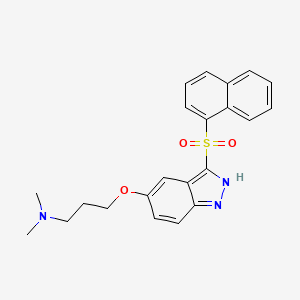

Cerlapirdin ähnelt anderen 5-Hydroxytryptamin-6-Rezeptor-Antagonisten wie Idalopirdin und Latrepirdin . This compound ist in seiner chemischen Struktur einzigartig, die eine Naphthalinsulfonylgruppe und einen Indazol-Kern umfasst . Diese einzigartige Struktur kann zu seiner spezifischen Bindungsaffinität und Selektivität für den 5-Hydroxytryptamin-6-Rezeptor beitragen .

Ähnliche Verbindungen:

Idalopirdin: Ein weiterer 5-Hydroxytryptamin-6-Rezeptor-Antagonist, der für kognitive Störungen untersucht wird.

Latrepirdin: Eine Verbindung mit ähnlichen Rezeptorantagonismus-Eigenschaften.

Die ausgeprägte chemische Struktur von this compound und die vielversprechenden Ergebnisse klinischer Studien unterstreichen sein Potenzial als Therapeutikum für kognitive Störungen.

Wenn Sie weitere Fragen haben oder weitere Informationen benötigen, zögern Sie bitte nicht, sich zu melden!

Eigenschaften

IUPAC Name |

N,N-dimethyl-3-[(3-naphthalen-1-ylsulfonyl-2H-indazol-5-yl)oxy]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O3S/c1-25(2)13-6-14-28-17-11-12-20-19(15-17)22(24-23-20)29(26,27)21-10-5-8-16-7-3-4-9-18(16)21/h3-5,7-12,15H,6,13-14H2,1-2H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXQGEDVQXVTCDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCOC1=CC2=C(NN=C2C=C1)S(=O)(=O)C3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201137232 | |

| Record name | Cerlapirdine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201137232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

925448-93-7 | |

| Record name | N,N-Dimethyl-3-[[3-(1-naphthalenylsulfonyl)-1H-indazol-5-yl]oxy]-1-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=925448-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cerlapirdine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0925448937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cerlapirdine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12229 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cerlapirdine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201137232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CERLAPIRDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EK40PJ0V49 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Cerlapirdine?

A1: Cerlapirdine functions as a selective and potent antagonist of the 5-hydroxytryptamine 6 (5-HT6) receptor. [, , ] This means it binds to the 5-HT6 receptor and blocks its activation by the natural neurotransmitter serotonin.

Q2: What is known about the metabolic fate of Cerlapirdine in the human body?

A3: A human study utilizing Accelerator Mass Spectrometry (AMS) revealed that after oral administration, Cerlapirdine is primarily eliminated through feces, with a smaller portion excreted in urine. [] Absorption was estimated to be at least 70%. [] The unchanged drug represents the major component in plasma, indicating significant systemic exposure. [] Desmethylcerlapirdine, a key metabolite, is primarily formed by CYP2C8 and CYP3A4 enzymes. []

Q3: What is the significance of using Accelerator Mass Spectrometry in studying Cerlapirdine metabolism?

A4: The study employed AMS due to the low radioactive dose of [14C]Cerlapirdine administered. [] This highly sensitive technique enabled comprehensive quantification of Cerlapirdine and its metabolites in plasma, urine, and feces, providing a detailed metabolic profile even with minimal drug exposure. []

Q4: Are there any known synthetic pathways for Cerlapirdine and its derivatives?

A5: Research has explored electrochemical methods for synthesizing 1H-indazole N-oxides, a structural class to which Cerlapirdine belongs. [] By utilizing different cathode materials, researchers achieved selective synthesis of 1H-indazole N-oxides and their subsequent deoxygenation to N-heteroaromatics. [] This methodology holds promise for developing efficient and scalable synthetic routes for Cerlapirdine and related compounds. []

Q5: What is the significance of understanding the structure-activity relationship (SAR) of Cerlapirdine?

A6: Investigating the SAR of Cerlapirdine is crucial for optimizing its pharmacological properties. [] By understanding how modifications to its chemical structure affect its potency, selectivity, and pharmacokinetic behavior, researchers can design improved analogs with enhanced therapeutic potential. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

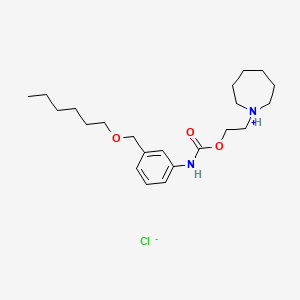

![2-piperidin-1-ium-1-ylethyl N-[3-(hexoxymethyl)phenyl]carbamate;chloride](/img/structure/B1668327.png)

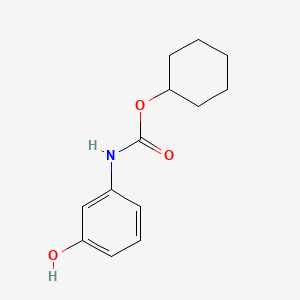

![[3-[methoxycarbonyl(methyl)amino]phenyl] N,N-dimethylcarbamate](/img/structure/B1668332.png)

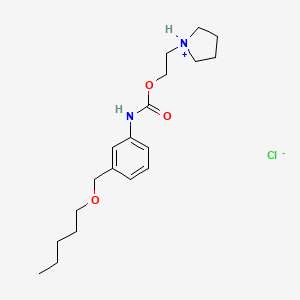

![2-piperidin-1-ium-1-ylethyl N-[3-(pentoxymethyl)phenyl]carbamate;chloride](/img/structure/B1668336.png)